molecular formula C15H11ClN2S B12788975 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-87-1

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Cat. No.: B12788975
CAS No.: 136994-87-1
M. Wt: 286.8 g/mol
InChI Key: IKOAISDPONXJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole moiety, and a 4-chlorophenyl group attached to the nitrogen atom of the thiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene . The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolo[3,4-a]benzimidazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds, such as:

    Thiazolo[3,2-a]benzimidazole: This compound has a similar structure but with different substitution patterns.

    Thiazolo[3,2-a]pyrimidine: This compound contains a pyrimidine ring instead of a benzimidazole ring.

    Thiazolo[3,4-b][1,2,4]triazole: This compound features a triazole ring fused to the thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties to the compound .

Properties

CAS No.

136994-87-1

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2

InChI Key

IKOAISDPONXJQG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.